N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a morpholine ring attached to a phenyl group, which is further connected to a tetrazole ring with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Morpholine Group: The morpholine group can be introduced by reacting 4-chloronitrobenzene with morpholine in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the tetrazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring or the morpholine group.
Substitution: Substituted derivatives with different functional groups replacing the morpholine group.
Scientific Research Applications
N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholinophenyl)-1-(quinoxalin-2-yl)methanimine
- N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine
- 6-(4,5-dihydro-5-(4-morpholinophenyl)-1H-pyrazol-3-yl)-2,3,4-substituted phenol
Uniqueness
N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its specific combination of a morpholine ring, a phenyl group, and a tetrazole ring with a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(17-20-22-24(21-17)16-4-2-1-3-5-16)19-14-6-8-15(9-7-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNMLKKWVJTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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